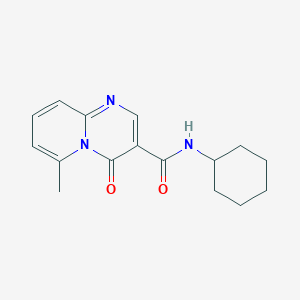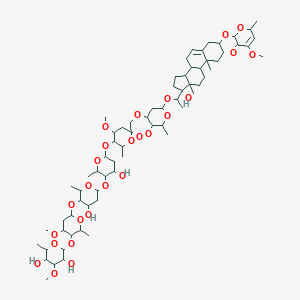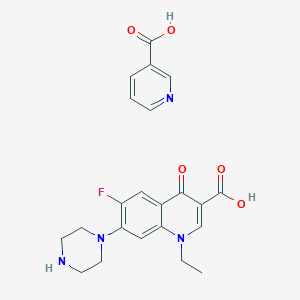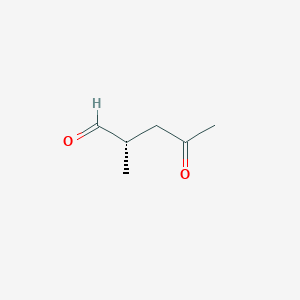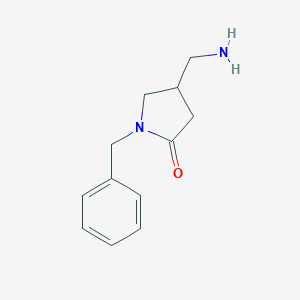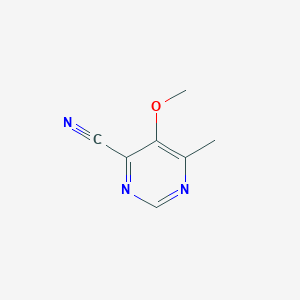
5-Methoxy-6-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methylpyrimidine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound, also known as MMPC, has been found to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
5-Methoxy-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Mechanism Of Action
The mechanism of action of 5-Methoxy-6-methylpyrimidine-4-carbonitrile is not fully understood. However, it has been suggested that 5-Methoxy-6-methylpyrimidine-4-carbonitrile may act by inhibiting various enzymes and proteins involved in cellular processes, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical And Physiological Effects
5-Methoxy-6-methylpyrimidine-4-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes, leading to the inhibition of cell growth and induction of apoptosis. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has also been found to exhibit anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
5-Methoxy-6-methylpyrimidine-4-carbonitrile has several advantages as a research compound. It is easy to synthesize, and its purity and yield are high. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has also been found to exhibit various biological activities, making it a promising candidate for drug development. However, there are also limitations to using 5-Methoxy-6-methylpyrimidine-4-carbonitrile in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, there may be potential side effects associated with the use of 5-Methoxy-6-methylpyrimidine-4-carbonitrile, and these must be carefully evaluated in future studies.
Future Directions
There are several future directions for the research on 5-Methoxy-6-methylpyrimidine-4-carbonitrile. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective drugs based on 5-Methoxy-6-methylpyrimidine-4-carbonitrile. Another direction is to evaluate the potential side effects of 5-Methoxy-6-methylpyrimidine-4-carbonitrile and develop strategies to mitigate them. Additionally, further studies are needed to evaluate the efficacy of 5-Methoxy-6-methylpyrimidine-4-carbonitrile in vivo and in clinical trials, which could lead to its eventual approval as a drug for human use.
In conclusion, 5-Methoxy-6-methylpyrimidine-4-carbonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method is simple and efficient, and it exhibits various biological activities. Further research is needed to fully understand its mechanism of action, evaluate its potential side effects, and determine its efficacy in vivo and in clinical trials. 5-Methoxy-6-methylpyrimidine-4-carbonitrile has the potential to become a valuable drug for the treatment of various diseases, and its future research is of great importance.
Synthesis Methods
5-Methoxy-6-methylpyrimidine-4-carbonitrile can be synthesized using a simple and efficient method that involves the reaction of 5-methoxy-2,4-dimethylpyrimidine with cyanogen bromide. The reaction yields 5-Methoxy-6-methylpyrimidine-4-carbonitrile in high purity and yield, making it a suitable candidate for further research.
properties
CAS RN |
114969-83-4 |
|---|---|
Product Name |
5-Methoxy-6-methylpyrimidine-4-carbonitrile |
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methoxy-6-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-7(11-2)6(3-8)10-4-9-5/h4H,1-2H3 |
InChI Key |
MCWNBBDNEDIPNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)C#N)OC |
Canonical SMILES |
CC1=C(C(=NC=N1)C#N)OC |
synonyms |
4-Pyrimidinecarbonitrile, 5-methoxy-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



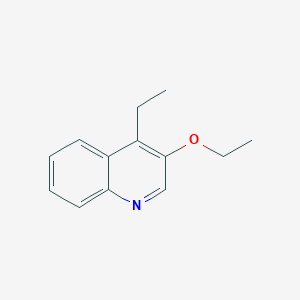
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
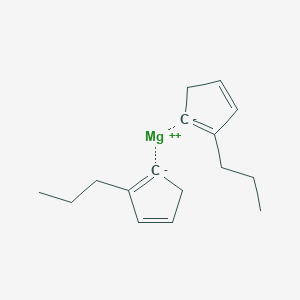
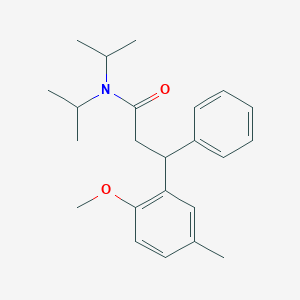

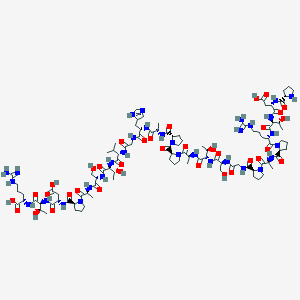
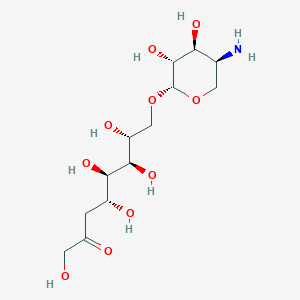
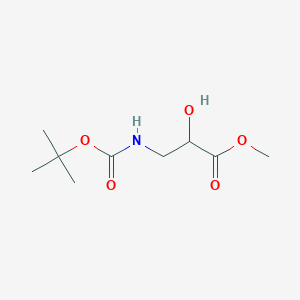
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
